2-INDOLINONE, 5-BROMO-3,3-DI-p-TOLYL-1-(MORPHOLINOMETHYL)-
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Overview
Description
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with the molecular formula C27H27BrN2O2, has a molecular weight of 491.41948 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- typically involves the following steps:
Bromination: The indole nucleus is brominated at the 5-position using bromine or a brominating agent under controlled conditions.
Substitution: The 3,3-di-p-tolyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Morpholinomethylation: The morpholinomethyl group is added via a nucleophilic substitution reaction, where morpholine reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine or morpholinomethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents, organolithium compounds, or halogenating agents are employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of various substituted indolinone derivatives.
Scientific Research Applications
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Uniqueness
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, di-p-tolyl, and morpholinomethyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
75472-68-3 |
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Molecular Formula |
C27H27BrN2O2 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
5-bromo-3,3-bis(4-methylphenyl)-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C27H27BrN2O2/c1-19-3-7-21(8-4-19)27(22-9-5-20(2)6-10-22)24-17-23(28)11-12-25(24)30(26(27)31)18-29-13-15-32-16-14-29/h3-12,17H,13-16,18H2,1-2H3 |
InChI Key |
YCZHKHMMIZGVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)N(C2=O)CN4CCOCC4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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